7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, methyl groups at the 3rd and 6th positions, and a carboxylic acid group at the 2nd position. Its structural complexity and functional groups make it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature settings to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline analogs.
Substitution: The chloro group at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its desired effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
4-Hydroxy-2-quinolones: These compounds have similar structural features and are used in drug research and development.
Uniqueness: 7-Chloro-3,6-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups, along with the carboxylic acid functionality, make it a versatile compound for various applications.
Properties
CAS No. |
7507-44-0 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
7-chloro-3,6-dimethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-5-3-7-9(4-8(5)13)14-10(12(16)17)6(2)11(7)15/h3-4H,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
UABFVAWIWGYWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=C(C2=O)C)C(=O)O |
Origin of Product |
United States |
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